2-Amino-5-chloropyridine-3-sulfonamide
Overview
Description
2-Amino-5-chloropyridine-3-sulfonamide is an organic compound with the molecular formula C5H6ClN3O2S and a molecular weight of 207.64 g/mol It is a derivative of pyridine, characterized by the presence of an amino group at the 2-position, a chlorine atom at the 5-position, and a sulfonamide group at the 3-position
Scientific Research Applications
2-Amino-5-chloropyridine-3-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting bacterial infections and inflammatory diseases.
Biological Studies: The compound is employed in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Materials Science: It is utilized in the development of advanced materials, such as polymers and nanomaterials, for various industrial applications.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-chloropyridine-3-sulfonamide typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method includes the chlorination of 2-amino-3-pyridinesulfonamide under controlled conditions to introduce the chlorine atom at the 5-position. The reaction conditions often involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride in an inert solvent like dichloromethane .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent flow rates, optimizing the synthesis process for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-chloropyridine-3-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5-position can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The sulfonamide group can be oxidized or reduced to form different functional groups, depending on the reagents used.
Coupling Reactions: The amino group at the 2-position can participate in coupling reactions, such as the formation of amides or ureas.
Common Reagents and Conditions
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as dimethylformamide (DMF).
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used to modify the sulfonamide group.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation and reduction can lead to different sulfonamide derivatives.
Mechanism of Action
The mechanism of action of 2-Amino-5-chloropyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and sulfonamide groups can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of biological activity. The chlorine atom may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
2-Amino-5-chloropyridine-3-sulfonamide can be compared with other similar compounds, such as:
2-Amino-5-bromopyridine-3-sulfonamide: Similar structure but with a bromine atom instead of chlorine, which may affect its reactivity and biological activity.
2-Amino-5-fluoropyridine-3-sulfonamide:
2-Amino-3-pyridinesulfonamide: Lacks the halogen substituent, which can result in different chemical behavior and uses.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for targeted applications in research and industry.
Properties
IUPAC Name |
2-amino-5-chloropyridine-3-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN3O2S/c6-3-1-4(12(8,10)11)5(7)9-2-3/h1-2H,(H2,7,9)(H2,8,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUXWIRGLOFKIRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1S(=O)(=O)N)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70381494 | |
Record name | 2-amino-5-chloropyridine-3-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70381494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
163137-44-8 | |
Record name | 2-amino-5-chloropyridine-3-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70381494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-5-chloro-pyridine-3-sulfonic acid amide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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